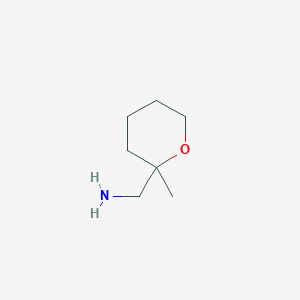
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a compound that combines the structural features of quinoline and 1,2,3-triazole. This hybrid structure is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
Wirkmechanismus
Target of Action
The compound contains a 1,2,3-triazole ring and a quinoline moiety. Compounds containing these structures are known to exhibit a wide range of biological activities. For instance, 1,2,3-triazoles are known to interact with various enzymes and receptors in the body . Quinolines, on the other hand, are known to interact with DNA and have been used in antimalarial drugs .
Mode of Action
Quinolines can intercalate into DNA, disrupting its structure and function .
Biochemical Pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Given the known activities of 1,2,3-triazoles and quinolines, it could potentially affect pathways related to the targets these structures commonly interact with .
Pharmacokinetics
Both 1,2,3-triazoles and quinolines are generally well-absorbed and can cross biological membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method is favored for its efficiency and high yield . The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
- Coupling of the triazole with the quinoline moiety under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The triazole ring can participate in reduction reactions.
Substitution: Both the quinoline and triazole rings can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinoline rings .
Wissenschaftliche Forschungsanwendungen
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets
Industry: Utilized in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-((1-(2-(2,4-dibromophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline: Another quinoline-triazole hybrid with similar biological activities.
1H-1,2,3-Triazole derivatives: A broad class of compounds with diverse applications in drug discovery and materials science.
Uniqueness
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline is unique due to its specific combination of the quinoline and triazole moieties, which confer distinct chemical and biological properties. This hybrid structure enhances its potential as a multi-target drug candidate and a versatile building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
8-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-9-6-13(11-19)20-10-8-17-18-20/h1-5,7-8,10,13H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSUQBMOAAGGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)

![2-(1,2-benzoxazol-3-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2702285.png)
![3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2702288.png)

![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)


![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2702297.png)
